An In-depth Technical Guide to 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol
An In-depth Technical Guide to 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol
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This guide provides a comprehensive overview of the basic properties of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Introduction and Core Concepts
2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol is a unique bifunctional molecule incorporating a primary amine, a primary alcohol, and a tetrahydropyran (THP) ring. The THP moiety is a prevalent scaffold in numerous natural products and bioactive molecules, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The presence of both a primary amine and a primary alcohol group on a stereocenter adjacent to the THP ring offers multiple points for chemical modification, making it an attractive building block for the synthesis of diverse chemical libraries.
The strategic placement of these functional groups allows for the exploration of a wide chemical space, which is a critical aspect of modern drug discovery. The amino group can serve as a handle for amide bond formation, reductive amination, and other nitrogen-based chemistries, while the alcohol functionality allows for esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid. This versatility underpins its utility in the synthesis of complex molecular architectures.
Below is the chemical structure of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol:
Caption: Chemical structure of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol.
| Property | Value | Source |
| CAS Number | 889949-63-7 | [1] |
| Molecular Formula | C₇H₁₅NO₂ | [1] |
| Molecular Weight | 145.20 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Solubility | Soluble in water | [2] |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | [1] |
Synthesis and Characterization
The synthesis of 2-amino-4H-pyran derivatives, a class of compounds to which the topic molecule is related, often involves multi-component reactions.[3][4] A common approach is a one-pot synthesis utilizing an aldehyde, a β-dicarbonyl compound, and malononitrile in the presence of a catalyst.[3][4] For instance, L-proline has been effectively used as a catalyst in ethanol under reflux conditions to produce various 2-amino-4H-pyran derivatives in good to excellent yields.[3] The use of ethanol as a solvent is advantageous due to its environmentally friendly nature.[3]
A plausible synthetic route to 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol could involve the reduction of a corresponding nitro or cyano precursor, or through a multi-step synthesis starting from tetrahydropyran-4-one. For example, a related compound, 2-[(TETRAHYDRO-2H-PYRAN-4-YL)AMINO]ETHANOL, can be synthesized from Tetrahydro-4H-pyran-4-one and Monoethanolamine.[5]
The general workflow for a multi-component reaction to synthesize a 2-amino-pyran derivative is illustrated below:
Caption: Generalized workflow for the synthesis of 2-amino-pyran derivatives.
Characterization of the final product is typically achieved using a combination of spectroscopic methods.[6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule.
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Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups such as the amine (N-H stretching) and alcohol (O-H stretching) groups.
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Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern.
Applications in Research and Drug Discovery
The structural motifs present in 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol are of significant interest in medicinal chemistry. The 2-amino-4H-pyran core is a constituent of many natural products and biologically active compounds.[3] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including:
The versatility of the amino and alcohol functional groups allows for the facile generation of libraries of derivatives for screening against various biological targets. This makes 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol a valuable starting material for lead optimization campaigns in drug discovery.
Safety and Handling
As a laboratory chemical, 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol should be handled with appropriate care.[8] It is important to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.[9][10] General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[9][10]
-
Ventilation: Ensure adequate ventilation or use only in a well-ventilated area.[9][10]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[9][10]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][10] Store away from incompatible materials such as strong oxidizing agents.[9]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air and keep comfortable for breathing. Seek medical attention if irritation or other symptoms persist.[9][10]
Conclusion
2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its unique combination of a primary amine, a primary alcohol, and a tetrahydropyran ring provides a rich platform for the development of novel bioactive compounds. A thorough understanding of its basic properties, synthesis, and safe handling procedures is essential for its effective utilization in research and development.
References
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Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. Retrieved from [Link]
- Behbahani, F. K., & Alipour, F. (2015). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. Gazi University Journal of Science, 28(3), 387-393.
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Sciforum. (n.d.). Synthesis of 2-Amino-4H-Pyran-3-Carbonitriles: Its Reaction to Chloroacetyl Chloride. Retrieved from [Link]
- Al-Jaff, S. A., & Al-Masoudi, N. A. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar, 4(1), 4811-4822.
- Google Patents. (n.d.). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
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National Center for Biotechnology Information. (n.d.). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). One-pot synthesis of 2-amino-4H-pyrans and 2-amino-tetrahydro-4H-chromenes using L-proline. Retrieved from [Link]
- Google Patents. (n.d.). United States Patent.
- Google Patents. (n.d.). United States Patent.
- Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.
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Tradeindia. (n.d.). 2-amino-1-(tetrahydro-2h-pyran-4-yl)ethanol. Retrieved from [Link]
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Alchimica. (n.d.). 2-[(TETRAHYDRO-2H-PYRAN-4-YL)AMINO]ETHANOL. Retrieved from [Link]
- Momeni, S., & Ghorbani-Vaghei, R. (2024). A facile one-pot synthesis of tetrahydrobenzo[b]pyrans and 2-amino-4H-chromenes under green conditions. RSC Advances, 14(30), 21633-21641.
- Google Patents. (n.d.). WO 2013/134298 A1.
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CAS Common Chemistry. (n.d.). Zinc(2+). Retrieved from [Link]
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PubMed. (n.d.). Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed mechanism for the preparation of 2-amino-4H-pyran derivatives. Retrieved from [Link]
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- 2. 2-amino-1-(tetrahydro-2h-pyran-4-yl)ethanol at Best Price in Dombivli, Maharashtra | Arasan Chemicals Pvt. Ltd. [tradeindia.com]
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